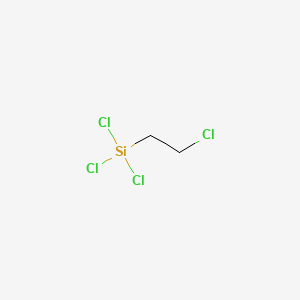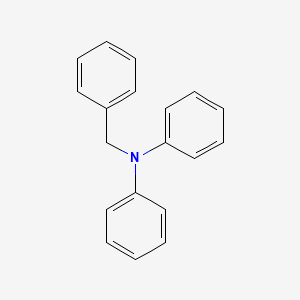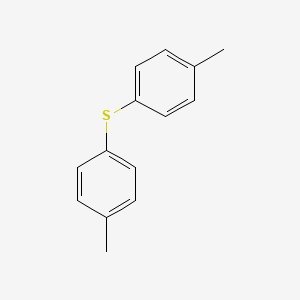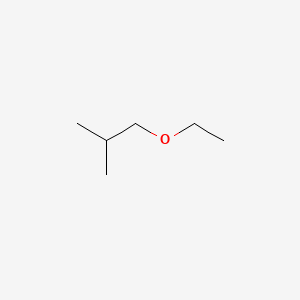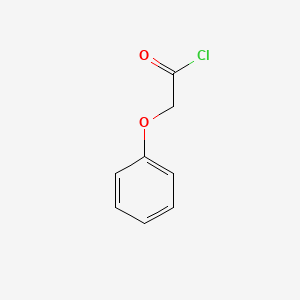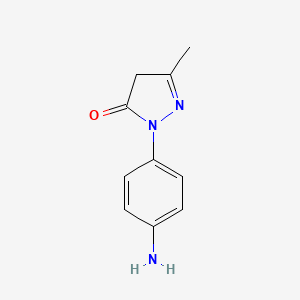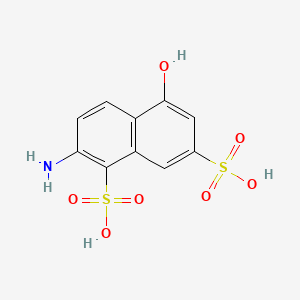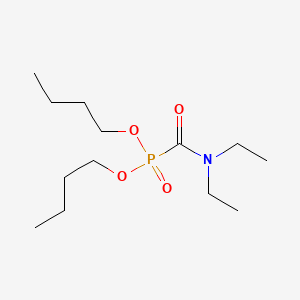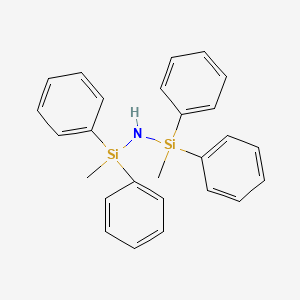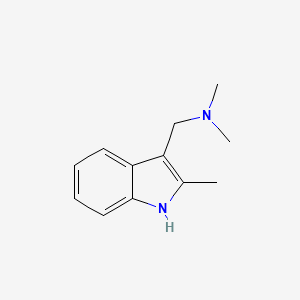
2-Methyl-3-N,N-dimethylaminomethylindole
概述
描述
2-甲基格拉明,也称为N,N-二甲基-1H-吲哚-3-甲胺,是一种吲哚生物碱,因其多样的生物活性而受到广泛关注。这种化合物天然存在于诸如芦苇属植物(Arundo donax L.)和 大麦等植物中,在其中发挥着抵御食草动物的作用 。 它也是色氨酸生物合成的前体,色氨酸是一种必需氨基酸 。
准备方法
合成路线和反应条件: 2-甲基格拉明的合成通常涉及曼尼希反应,其中吲哚与甲醛和二甲胺反应。 反应条件通常包括酸催化剂以促进所需产物的形成 。
工业生产方法: 在工业环境中,可以使用连续流动反应器放大2-甲基格拉明的生产规模,以确保质量和产率的一致性。 自动系统的使用允许对反应条件进行精确控制,最大限度地减少副反应和杂质的风险 。
化学反应分析
反应类型: 2-甲基格拉明经历各种化学反应,包括:
氧化: 该反应可以使用氧化剂如过氧化氢或高锰酸钾进行。
还原: 还原反应通常涉及使用还原剂如氢化铝锂。
常用试剂和条件:
氧化: 过氧化氢,高锰酸钾。
还原: 氢化铝锂。
取代: 卤代烷烃,酸催化剂。
主要产物:
氧化: 吲哚-3-甲醛。
还原: 吲哚-3-甲胺。
取代: 各种N-烷基化吲哚衍生物。
科学研究应用
作用机制
2-甲基格拉明的作用机制涉及其与各种分子靶标的相互作用:
血清素受体: 它充当激动剂,调节血清素通路的活性。
酶抑制: 该化合物可以抑制参与炎症过程的酶,从而有助于其抗炎作用。
细胞膜相互作用: 它破坏某些害虫的细胞膜,导致其死亡。
相似化合物的比较
2-甲基格拉明可以与其他吲哚生物碱进行比较,例如:
舒马曲坦: 用于治疗偏头痛,它具有类似的吲哚结构,但具有不同的药理特性。
独特性: 2-甲基格拉明与众不同的是其广泛的生物活性范围及其作为色氨酸生物合成的前体的作用。 它在经历各种化学反应方面的多功能性也使其成为合成化学中宝贵的化合物 。
属性
IUPAC Name |
N,N-dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-11(8-14(2)3)10-6-4-5-7-12(10)13-9/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNMXMZCRHTBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958303 | |
| Record name | N,N-Dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37125-92-1 | |
| Record name | 3-((Dimethylamino)methyl)-2-methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037125921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37125-92-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLGRAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-((DIMETHYLAMINO)METHYL)-2-METHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH810Q3BT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-methylgramine a potential alternative to existing antifouling solutions?
A1: Current antifouling paints often rely on heavy metals like bis-(n-butyltin)oxide (TBTO), which pose significant environmental risks. Research has shown that 2-methylgramine exhibits potent inhibitory activity against the settlement of barnacle larvae (specifically Balanus amphitrite) [, ]. Notably, its toxicity to these larvae is significantly lower compared to TBTO []. This suggests that 2-methylgramine could offer a more environmentally friendly approach to combat biofouling.
Q2: How does 2-methylgramine affect barnacle larvae?
A2: Studies indicate that 2-methylgramine doesn't act as a toxin to barnacle larvae, but rather as a repellent []. This means it interferes with their settlement process without directly killing them. The exact mechanism of this repellent effect requires further investigation.
Q3: Has 2-methylgramine been incorporated into any practical applications?
A3: Yes, researchers have successfully developed a silicone-based antifouling paint containing 5,6-dichloro-1-methylgramine (DCMG), a close derivative of 2-methylgramine []. Field tests demonstrated that surfaces coated with this paint remained largely free of barnacles for 1.5 years, similar to commercially available silicone-based antifouling coatings []. This highlights the practical potential of 2-methylgramine derivatives as effective and environmentally friendly antifouling agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
